molecular formula C7H6BrNO2 B1520543 5-Bromo-4-methylpyridine-2-carboxylic acid CAS No. 886365-02-2

5-Bromo-4-methylpyridine-2-carboxylic acid

Cat. No.: B1520543
CAS No.: 886365-02-2
M. Wt: 216.03 g/mol
InChI Key: RMSVDYVOLGRLNJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-carboxylic acid is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. It has a molecular weight of 216.03 g/mol and is known for its utility in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 4-methylpyridine-2-carboxylic acid using bromine in the presence of a suitable catalyst.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of pyridine-2-carboxylic acid with methyl chloride in the presence of aluminum chloride.

  • Nucleophilic Substitution: A nucleophilic substitution reaction can also be employed, where a suitable leaving group is replaced by a bromine atom.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions at the bromine position can lead to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or other halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, esters, or amides.

  • Reduction: Production of alcohols or other reduced derivatives.

  • Substitution: Various halogenated or alkylated derivatives.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 5-Bromo-4-methylpyridine-2-carboxylic acid are not well-documented in the literature. It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles. The bromine atom in this compound could potentially interact with biomolecules such as enzymes and proteins, but specific interactions have not been reported .

Cellular Effects

The effects of this compound on cellular processes are currently unknown. Given its structure, it could potentially influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, have not been reported .

Scientific Research Applications

5-Bromo-4-methylpyridine-2-carboxylic acid is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridine-3-carboxylic acid

  • 2,4-Difluorophenylboronic acid

  • 2-Bromo-5-(trifluoromethyl)pyridine

  • 6-Fluoropyridine-3-carboxylic acid

Uniqueness: 5-Bromo-4-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. This compound's bromine and methyl groups provide distinct chemical properties compared to other similar compounds.

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Properties

IUPAC Name

5-bromo-4-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVDYVOLGRLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672174
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-02-2
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-methyl-2-vinyl-pyridine (7.04 g, 35.5 mmol) in acetone (280 mL) and water (280 mL), KMnO4 (28.81 g, 71.1 mmol) is added. The dark mixture is stirred at rt for 3 days before it is filtered over a glass-filter pad. The colourless filtrate is evaporated to give crude 5-bromo-4-methyl-pyridine-2-carboxylic acid (10.9 g, as potassium salt) as a white solid; LC-MS: tR=0.64 min, [M+1]+=215.90.
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
28.81 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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